5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide

Norepinephrine transporter inhibition Monoamine reuptake inhibitor profiling CNS drug discovery

5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide (CAS 634186-50-8) is a dichlorinated salicylanilide derivative with the molecular formula C14H11Cl2NO3 and a molecular weight of 312.15 g/mol. The compound belongs to the 2-hydroxybenzamide family and is characterized by a 5-chloro substituent on the salicylic acid ring and a 3-chloro-4-methoxyphenyl substituent on the anilide nitrogen.

Molecular Formula C14H11Cl2NO3
Molecular Weight 312.1 g/mol
CAS No. 634186-50-8
Cat. No. B12592583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide
CAS634186-50-8
Molecular FormulaC14H11Cl2NO3
Molecular Weight312.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl
InChIInChI=1S/C14H11Cl2NO3/c1-20-13-5-3-9(7-11(13)16)17-14(19)10-6-8(15)2-4-12(10)18/h2-7,18H,1H3,(H,17,19)
InChIKeyNNCRZZGONOMERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide (CAS 634186-50-8) – Chemical Identity and Core Pharmacological Profile


5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide (CAS 634186-50-8) is a dichlorinated salicylanilide derivative with the molecular formula C14H11Cl2NO3 and a molecular weight of 312.15 g/mol . The compound belongs to the 2-hydroxybenzamide family and is characterized by a 5-chloro substituent on the salicylic acid ring and a 3-chloro-4-methoxyphenyl substituent on the anilide nitrogen. Pharmacologically, it has been profiled by Takeda Pharmaceutical Company as a monoamine transporter inhibitor, with curated bioactivity data deposited in both BindingDB (BDBM50098387) and ChEMBL (CHEMBL3593274) [1]. The compound exhibits a distinctive triple transporter inhibition pattern: highly potent norepinephrine transporter (NET) inhibition, moderate serotonin transporter (SERT) inhibition, and negligible dopamine transporter (DAT) activity [1].

Why Generic Substitution Fails for 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide


Salicylanilide derivatives are a structurally diverse class whose pharmacological activity is exquisitely sensitive to the position and nature of substituents on both aromatic rings. The 3-chloro-4-methoxyphenyl motif on the anilide nitrogen of this compound is not interchangeable with other commonly encountered substituents such as 3,4-dichlorophenyl (as in trichlorosalicylanilide), 4-amino-2-chlorophenyl (as in adenovirus inhibitors), or 2-chloro-4-nitrophenyl (as in niclosamide). Each substitution pattern dictates a unique monoamine transporter selectivity fingerprint and, by extension, distinct functional consequences in biological systems [1]. The evidence below demonstrates that even subtle structural changes within the Takeda patent chemical space can invert the SERT/NET selectivity ratio or alter absolute potency by more than an order of magnitude, making blind substitution a high-risk strategy for any research or industrial program dependent on consistent transporter pharmacology [1][2].

Quantitative Differentiation Evidence for 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide


NET Inhibition Potency: Direct Head-to-Head Comparison with Takeda Analog BDBM50492580

In a direct head-to-head comparison using the same assay platform (human NET expressed in CHO-K1 cells, [3H]-norepinephrine uptake), 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide inhibits NET with an IC50 of 2.10 nM [1]. This is 17-fold more potent than the closely related Takeda analog BDBM50492580, which yields a NET IC50 of 36 nM under comparable experimental conditions [2]. Both compounds were profiled by the same originator (Takeda Pharmaceutical) and curated through ChEMBL, ensuring methodological consistency.

Norepinephrine transporter inhibition Monoamine reuptake inhibitor profiling CNS drug discovery

SERT/NET Selectivity Ratio: Quantitative Differentiation from Takeda Analog BDBM50558217

The target compound exhibits a SERT/NET selectivity ratio of approximately 16.7 (SERT IC50 35 nM / NET IC50 2.10 nM) [1], indicating dual SERT/NET inhibition with a preference for NET. In contrast, the Takeda analog BDBM50558217 (CHEMBL4758692) shows a markedly different selectivity profile with a SERT/NET ratio of 81.3 (SERT IC50 390 nM / NET IC50 4.80 nM) [2]. This represents a nearly 5-fold difference in selectivity ratio. The target compound achieves a more balanced SERT-NET profile that may be advantageous for indications where dual serotonin-norepinephrine modulation is desired.

Transporter selectivity profiling Serotonin-norepinephrine balance Antidepressant drug design

DAT Selectivity: Functional Absence of Dopaminergic Activity as a Differentiation Feature

5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide shows negligible inhibition of the human dopamine transporter (DAT) with an IC50 >1000 nM [1]. This represents a >476-fold selectivity for NET over DAT and a >28-fold selectivity for SERT over DAT. The comparator BDBM50492580 exhibits a similar DAT-sparing profile (DAT IC50 = 1100 nM) but with substantially weaker NET potency (36 nM) [2]. The absence of DAT activity distinguishes this compound from non-selective triple reuptake inhibitors and may reduce abuse liability concerns and dopaminergic side effects.

Dopamine transporter selectivity Off-target profiling Triple reuptake inhibitor differentiation

Antiviral Potential via Salicylanilide Class Analogy: Comparison with Niclosamide in Human Adenovirus Inhibition

While no direct anti-HAdV data exist for 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide itself, the compound is a key intermediate within the 5-chloro-2-hydroxybenzamide chemotype that has yielded potent human adenovirus (HAdV) inhibitors. The lead compound niclosamide shows HAdV-5 IC50 of 0.6 ± 0.05 μM with a selectivity index (SI) of 38.2 [1]. SAR optimization within this series produced compound 15 (N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analog) with improved anti-HAdV activity (IC50 = 0.27 μM), significantly decreased cytotoxicity (CC50 = 156.8 μM, SI > 580), and low in vivo toxicity (MTD = 150 mg/kg in hamster) [2]. The 3-chloro-4-methoxyphenyl substitution pattern on the target compound represents an unexplored vector in this SAR landscape.

Antiviral drug discovery Human adenovirus inhibition Salicylanilide SAR

High-Value Application Scenarios for 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide (CAS 634186-50-8)


CNS Drug Discovery: NET-Selective Lead Optimization with Defined Transporter Fingerprint

The compound's NET IC50 of 2.10 nM, combined with 16.7-fold SERT/NET selectivity and >476-fold selectivity over DAT, provides a well-characterized starting point for medicinal chemistry programs targeting noradrenergic pathways in depression, ADHD, or neuropathic pain [1]. The availability of comparator data for Takeda analogs (BDBM50492580 and BDBM50558217) enables rational SAR exploration with known selectivity benchmarks, reducing the risk of pursuing analogs with unfavorable transporter profiles [1][2].

Antiviral Medicinal Chemistry: Scaffold for Next-Generation Human Adenovirus Inhibitors

As a member of the 5-chloro-2-hydroxybenzamide chemotype validated against HAdV (with the most optimized analog compound 15 achieving IC50 = 0.27 μM and SI > 580) [3], this compound offers a novel substitution vector (3-chloro-4-methoxyphenyl) for generating derivatives with potentially differentiated antiviral potency, cytotoxicity profiles, and mechanisms of action (viral entry vs. DNA replication vs. post-replication steps) [3].

Chemical Biology Tool Compound: Pharmacological Dissection of Monoamine Transporter Contributions

The compound's unique balance of potent NET inhibition (2.10 nM) and moderate SERT inhibition (35 nM), coupled with absent DAT activity (>1000 nM), makes it a valuable pharmacological tool for dissecting the relative contributions of NET and SERT to behavioral or physiological endpoints in preclinical models, without the confounding dopaminergic effects seen with broader-spectrum inhibitors [1].

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